2-methyl-2,3,12,12a-tetrahydro-1H-[1]benzothiepino[4,3,2-de]isoquinoline
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Overview
Description
2-methyl-2,3,12,12a-tetrahydro-1H-[1]benzothiepino[4,3,2-de]isoquinoline is a complex organic compound characterized by its unique tetracyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-methyl-2,3,12,12a-tetrahydro-1H-[1]benzothiepino[4,3,2-de]isoquinoline involves multiple steps, typically starting with the formation of the core tetracyclic structure. This process often requires specific catalysts and reaction conditions to ensure the correct formation of the rings and the incorporation of the methyl, thia, and aza groups. Detailed synthetic routes and reaction conditions are proprietary and often require access to specialized chemical databases or publications.
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product. This may include the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
2-methyl-2,3,12,12a-tetrahydro-1H-[1]benzothiepino[4,3,2-de]isoquinoline can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: This involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group in the molecule with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide
Reducing agents: Lithium aluminum hydride, sodium borohydride
Nucleophiles: Halogens, amines
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols.
Scientific Research Applications
2-methyl-2,3,12,12a-tetrahydro-1H-[1]benzothiepino[4,3,2-de]isoquinoline has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-methyl-2,3,12,12a-tetrahydro-1H-[1]benzothiepino[4,3,2-de]isoquinoline involves its interaction with specific molecular targets and pathways. These interactions can lead to various biological effects, such as inhibition of enzymes or disruption of cellular processes. The exact molecular targets and pathways are still under investigation and may vary depending on the specific application.
Comparison with Similar Compounds
Similar Compounds
- 12-methyl-12-azatetracyclo[8.4.4.0{1,10}.0{2,7}]octadeca-2(7),3,5-trien-4-ol : A related compound with a similar core structure but different substituents .
8-thia-12-azatetracyclo[9.7.0.02,7.013,18]octadeca-1(11),2,4,6,13,15,17-heptaene: Another tetracyclic compound with similar structural features but different functional groups.
Uniqueness
2-methyl-2,3,12,12a-tetrahydro-1H-[1]benzothiepino[4,3,2-de]isoquinoline is unique due to its specific combination of methyl, thia, and aza groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various scientific research applications.
Properties
Molecular Formula |
C17H17NS |
---|---|
Molecular Weight |
267.4g/mol |
IUPAC Name |
12-methyl-2-thia-12-azatetracyclo[8.7.1.03,8.014,18]octadeca-1(17),3,5,7,14(18),15-hexaene |
InChI |
InChI=1S/C17H17NS/c1-18-10-13-6-4-8-16-17(13)14(11-18)9-12-5-2-3-7-15(12)19-16/h2-8,14H,9-11H2,1H3 |
InChI Key |
BTMBDRIKPNQIGA-UHFFFAOYSA-N |
SMILES |
CN1CC2CC3=CC=CC=C3SC4=CC=CC(=C24)C1 |
Canonical SMILES |
CN1CC2CC3=CC=CC=C3SC4=CC=CC(=C24)C1 |
Origin of Product |
United States |
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